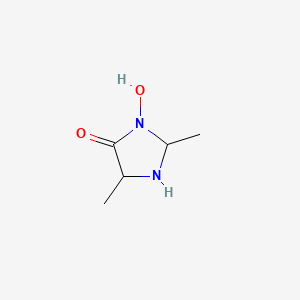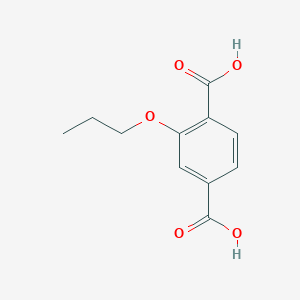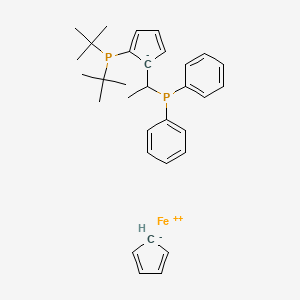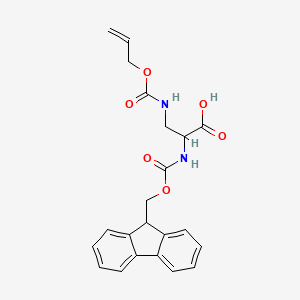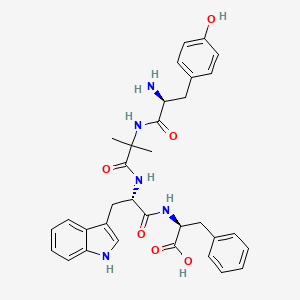![molecular formula C24H15NO B12823057 12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
12-Phenyl-12H-benzofuro[3,2-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Phenyl-12H-benzofuro[3,2-a]carbazole: is a complex organic compound with the molecular formula C24H15NO It is a derivative of benzofurocarbazole, characterized by the fusion of benzofuran and carbazole rings with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Phenyl-12H-benzofuro[3,2-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a palladium-catalyzed coupling reaction, followed by cyclization to form the benzofurocarbazole core. The phenyl group is then introduced through further substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 12-Phenyl-12H-benzofuro[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds under specific conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, 12-Phenyl-12H-benzofuro[3,2-a]carbazole is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new organic materials.
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: Potential applications in medicine include its use as a precursor for drug development. Its structural properties might be harnessed to design new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 12-Phenyl-12H-benzofuro[3,2-a]carbazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
12H-Benzofuro[3,2-a]carbazole: Lacks the phenyl group, which may affect its reactivity and applications.
7H-Benzofuro[2,3-b]carbazole: An isomer with a different arrangement of the benzofuran and carbazole rings, leading to different properties.
5H-Benzofuro[3,2-c]carbazole: Another isomer with unique electronic properties.
Uniqueness: 12-Phenyl-12H-benzofuro[3,2-a]carbazole stands out due to the presence of the phenyl group, which can enhance its stability and reactivity. This structural feature makes it particularly valuable in applications requiring robust and versatile organic compounds.
Properties
Molecular Formula |
C24H15NO |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
12-phenyl-[1]benzofuro[3,2-a]carbazole |
InChI |
InChI=1S/C24H15NO/c1-2-8-16(9-3-1)25-20-12-6-4-10-17(20)18-14-15-22-23(24(18)25)19-11-5-7-13-21(19)26-22/h1-15H |
InChI Key |
PPDOKBSTLYZLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)OC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



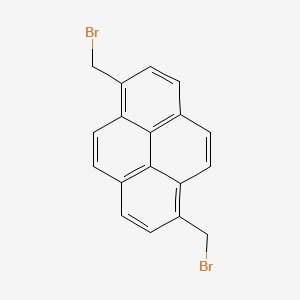
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
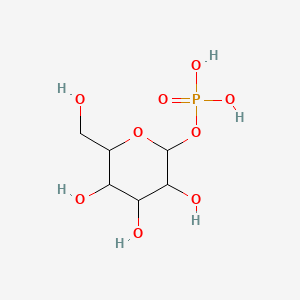
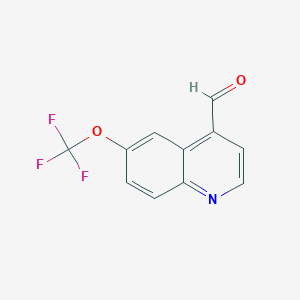
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
